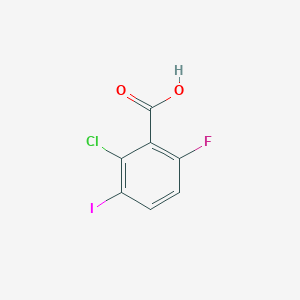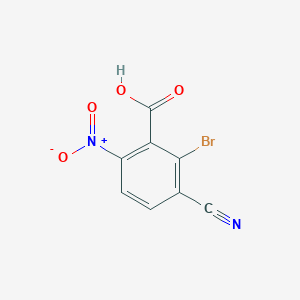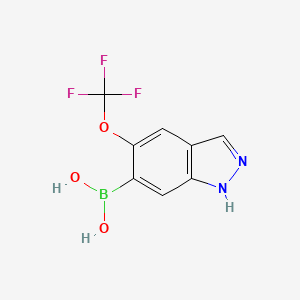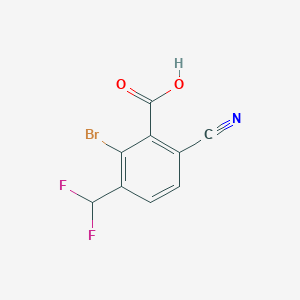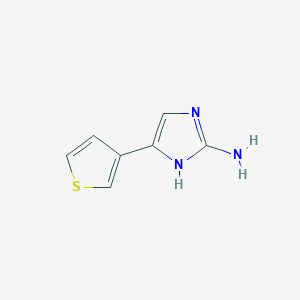
4-(thiophen-3-yl)-1H-imidazol-2-amine
Descripción general
Descripción
4-(thiophen-3-yl)-1H-imidazol-2-amine is a useful research compound. Its molecular formula is C7H7N3S and its molecular weight is 165.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microwave Assisted Synthesis
A study by Kamila et al. (2011) explored the synthesis of novel functionalized hydantoin derivatives and their conversion to 5-(Z) Arylidene-4H-imidazoles. The process involved nucleophilic substitution of the methylsulfanyl group with suitably substituted secondary amines, showcasing an advanced synthetic methodology in organic chemistry.
Anticancer Agents
Li et al. (2012) investigated novel 2-amino-1-thiazolyl imidazoles synthesized from 1-(4-Phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine. Their study revealed that these compounds exhibit cytotoxicity against human cancer cells and interact with the colchicine-binding sites of tubulins, indicating potential as anticancer agents (Li et al., 2012).
Imidazolyl Derivatives Synthesis
Cozzi and Pillan (1988) described the synthesis of 2-(1H-imidazol-1-yl)-4H-1-benzothiopyran-4-ones from imidazole and 3-bromo-4H-1-benzothiopyran-4-ones. This research contributes to the broader understanding of chemical reactions involving imidazolyl derivatives (Cozzi & Pillan, 1988).
ADMET Prediction in Anticancer Research
Rashid (2020) conducted a study on bis-benzimidazole compounds clubbed with primary amine and aromatic aldehydes, aiming to identify anticancer lead compounds. This research highlights the role of ADMET prediction in the development of new anticancer drugs (Rashid, 2020).
Photoinitiators for Polymerization
Zhang et al. (2015) developed star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives as photoinitiators for radical and cationic polymerizations under near-UV and visible light. This work contributes to the understanding of photopolymerization processes in materials science (Zhang et al., 2015).
Benzimidazole–Thiazole Derivatives as Anticancer Agents
Nofal et al. (2014) synthesized benzimidazole–thiazole derivatives, which were evaluated for their cytotoxic activity against various cancer cell lines. This research offers insights into the development of new anticancer agents (Nofal et al., 2014).
Antimicrobial Activity
Kaneria et al. (2016) reported on the synthesis of novel 4H-1,2,4-triazol derivatives with antimicrobial activity. This research enhances the understanding of new compounds with potential applications in combating microbial infections (Kaneria et al., 2016).
Mecanismo De Acción
Target of Action
Thiophene derivatives have been reported to exhibit diverse biological activities , suggesting that they may interact with multiple targets.
Mode of Action
It’s known that thiophene derivatives can interact with their targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been associated with antimicrobial, antioxidant, anticorrosion, and anticancer activities . These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
Based on the reported activities of thiophene derivatives , it can be inferred that the compound may exert antimicrobial, antioxidant, anticorrosion, and anticancer effects.
Propiedades
IUPAC Name |
5-thiophen-3-yl-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c8-7-9-3-6(10-7)5-1-2-11-4-5/h1-4H,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTUNZADZDFCPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CN=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Methoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid](/img/structure/B1530279.png)
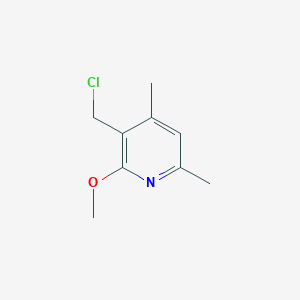
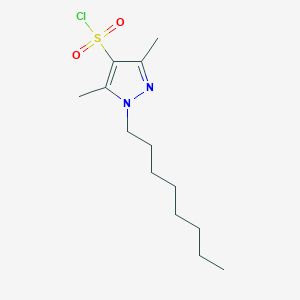

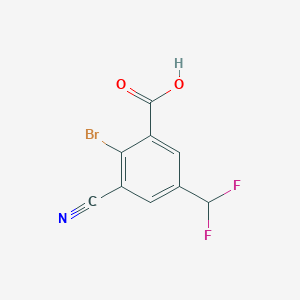


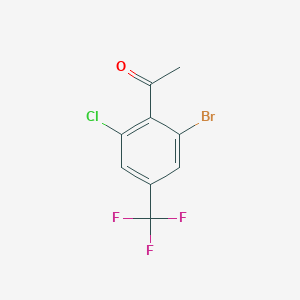
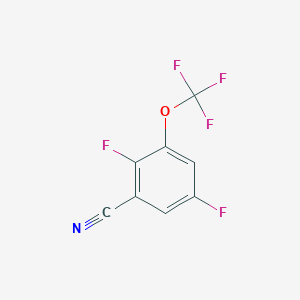
![7-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1530294.png)
